An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a compound of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid scaffold, presents a versatile platform for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and biological activity.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-5-bromo-3-methoxybenzoic acid. Given the limited availability of direct experimental data for this specific molecule, this guide also incorporates a comparative analysis with its close structural analogs to provide a broader understanding of its chemical behavior.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
Caption: Chemical structure of 2-Amino-5-bromo-3-methoxybenzoic acid.
Table 1: Chemical Identifiers of 2-Amino-5-bromo-3-methoxybenzoic acid
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-bromo-3-methoxybenzoic acid | N/A |
| CAS Number | 864293-44-7 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | N/A |
| Canonical SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br | [3] |
| InChI | InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | [3] |
| InChIKey | YSBGYQUUOKRQAT-UHFFFAOYSA-N | [3] |
Synthesis and Purification
A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A common method for the preparation of 2-Amino-5-bromo-3-methoxybenzoic acid involves the bromination of its precursor, 2-amino-3-methoxybenzoic acid.
Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid[1]
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Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).
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Addition of Brominating Agent: To the solution, add N-bromosuccinimide (NBS) (1.0 eq.).
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Reaction: Stir the reaction mixture at room temperature for 2 hours.
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Work-up: Upon completion of the reaction, collect the solid product by filtration.
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Purification: Wash the collected solid with dichloromethane to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-Amino-5-bromo-3-methoxybenzoic acid is scarce in publicly available literature. Therefore, a combination of predicted values and comparative data from structurally similar compounds is presented.
Melting Point
Table 2: Melting Points of 2-Amino-5-bromo-3-methoxybenzoic acid Analogs
| Compound | Molecular Formula | Melting Point (°C) | Source |
| 2-Amino-3-bromo-5-methylbenzoic acid | C₈H₈BrNO₂ | 204-208 | [4][5] |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 157-159 | |
| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 173-176 | N/A |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 219-221 | N/A |
Based on these analogs, the melting point of 2-Amino-5-bromo-3-methoxybenzoic acid is likely to be in the range of 180-220 °C. It is imperative for researchers to determine the experimental melting point of their synthesized compound as a primary indicator of purity.
Solubility
The solubility of a compound is critical for its use in various applications, including as a reactant, for purification, and in biological assays. While specific quantitative solubility data for 2-Amino-5-bromo-3-methoxybenzoic acid is not available, its solubility can be inferred from its structure and the properties of its analogs.
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Expected Solubility: As a polar molecule with both acidic (carboxylic acid) and basic (amino) functional groups, it is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous solutions is expected to be pH-dependent.
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Analog Solubility: 2-Amino-3-bromo-5-methylbenzoic acid is reported to be soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water[4].
pKa
The acid dissociation constant (pKa) is a crucial parameter, especially in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values of 2-Amino-5-bromo-3-methoxybenzoic acid can be predicted using computational models. The molecule has two ionizable groups: the carboxylic acid and the amino group.
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Predicted pKa (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the range of 3-4, typical for benzoic acid derivatives. The presence of the electron-withdrawing bromine atom may slightly increase its acidity (lower pKa) compared to 2-amino-3-methoxybenzoic acid.
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Predicted pKa (Amino Group): The pKa of the aromatic amino group is expected to be in the range of 2-3. The acidity of the conjugate acid of the aniline-type amine is influenced by the electron-withdrawing groups on the aromatic ring.
Accurate determination of pKa values should be performed experimentally using techniques such as potentiometric titration or UV-spectrophotometry.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for 2-Amino-5-bromo-3-methoxybenzoic acid are not widely published, data for its precursors and analogs are available and can serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-5-bromo-3-methoxybenzoic acid is expected to exhibit characteristic absorption bands for the functional groups present:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.
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C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.
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C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 2-Amino-5-bromo-3-methoxybenzoic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Analytical Methodologies
The characterization and quantification of 2-Amino-5-bromo-3-methoxybenzoic acid in various matrices require robust analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose.
Caption: A general workflow for the analysis of 2-Amino-5-bromo-3-methoxybenzoic acid using LC-MS.
High-Performance Liquid Chromatography (HPLC)
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Stationary Phase: A reversed-phase C18 column is typically suitable for the separation of such aromatic compounds.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-300 nm range) can be used for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice.
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Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this molecule.
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Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) or a triple quadrupole mass spectrometer can be used for accurate mass measurement and tandem MS (MS/MS) fragmentation studies, respectively.
Applications in Drug Discovery and Research
Substituted anthranilic acids are valuable building blocks in medicinal chemistry. The presence of the amino, bromo, and methoxy groups in 2-Amino-5-bromo-3-methoxybenzoic acid offers multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The bromo substituent, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the resulting molecules. Its analogs have been investigated for a range of therapeutic areas, suggesting potential applications for derivatives of 2-Amino-5-bromo-3-methoxybenzoic acid in similar fields.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-Amino-5-bromo-3-methoxybenzoic acid. While direct experimental data is limited, a combination of a known synthetic route, predicted properties, and comparative analysis with its structural analogs offers valuable insights for researchers. The information presented herein serves as a foundational resource for scientists and drug development professionals working with this versatile chemical entity, enabling its effective synthesis, characterization, and application in the pursuit of novel scientific discoveries. It is strongly recommended that researchers experimentally verify the key physicochemical properties of their own synthesized material to ensure the accuracy and reproducibility of their work.
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